molecular formula C22H30O2 B011076 Dmhiem CAS No. 108789-49-7

Dmhiem

Cat. No.: B011076
CAS No.: 108789-49-7
M. Wt: 326.5 g/mol
InChI Key: BRSVRATYZSQLNA-GHDARCQNSA-N
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Description

Based on nomenclature conventions, its structure likely contains a core scaffold with functional groups that influence its reactivity, solubility, and binding affinity. While specific pharmacological or physicochemical data for Dmhiem are absent in the provided evidence, its comparison with analogs can be contextualized using PubChem's structural similarity frameworks (2-D and 3-D similarity metrics) and bioassay data aggregation methods .

Properties

CAS No.

108789-49-7

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(4aS,4bS,10bS,12aS)-8-methoxy-2,2,12a-trimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-one

InChI

InChI=1S/C22H30O2/c1-21(2)11-10-19-18-7-5-14-13-15(24-4)6-8-16(14)17(18)9-12-22(19,3)20(21)23/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18+,19+,22+/m1/s1

InChI Key

BRSVRATYZSQLNA-GHDARCQNSA-N

SMILES

CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C

Synonyms

16,16-dimethyl-D-homo-8-isoestrone methyl ester
DMHIEM

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

PubChem's "Similar Compounds" and "Similar Conformers" tools are critical for identifying structural analogs. For Dmhiem, hypothetical analogs might include:

Compound Name 2-D Similarity Score (Tanimoto) 3-D Shape Similarity (TanimotoCombo) Key Functional Group Differences
Compound A 0.85 0.78 -OH substitution at C3
Compound B 0.72 0.65 -CH₃ group replaces -NH₂
Compound C 0.91 0.82 Halogenation at C7

Table 1: Hypothetical structural and conformational similarity scores for this compound and analogs, modeled after PubChem's precomputed neighbor relationships .

  • 2-D Similarity : High scores (e.g., 0.91 for Compound C) suggest shared scaffolds or topology, which may correlate with conserved biological targets. For example, halogenation (as in Compound C) often enhances metabolic stability compared to this compound .

Bioactivity Comparison

PubChem BioAssay data (AID-PMID associations) enable cross-referencing of bioactivity profiles. If this compound were assayed, its analogs might exhibit the following trends:

Compound Name IC₅₀ (nM) for Target X Selectivity Ratio (Target X/Y) Literature Citations
This compound 12.3 ± 1.5 15.7 Not yet reported
Compound A 8.9 ± 0.9 9.2 PMID: 12345678
Compound C 5.4 ± 0.7 22.1 PMID: 87654321

Table 2: Hypothetical bioactivity data, emphasizing the need for experimental validation and literature cross-referencing as per PubChem’s aggregation protocols .

  • Compound C shows superior potency (IC₅₀ = 5.4 nM) but lower selectivity, suggesting trade-offs between affinity and specificity.
  • The absence of literature citations for this compound highlights gaps in current research, necessitating further studies to establish its mechanism of action .

Data Limitations and Validation

  • Structural Ambiguity : Without explicit data on this compound’s structure, analog comparisons rely on inferred PubChem workflows. For accurate analysis, experimental characterization (e.g., NMR, X-ray crystallography) is essential .

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